Benzoxazole, 6-bromo-4-fluoro-2-methyl-
Overview
Description
Benzoxazole, 6-bromo-4-fluoro-2-methyl- is a useful research compound. Its molecular formula is C8H5BrFNO and its molecular weight is 230.036. The purity is usually 95%.
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Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Benzoxazole derivatives, specifically those radioligands like 11C-BF-227, have been instrumental in developing amyloid imaging ligands for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. Such compounds have shown robust differences in PIB retention between mild Alzheimer's patients and controls, enabling early detection of the disease and evaluation of new anti-amyloid therapies (Nordberg, 2007).
Therapeutic Activities
Benzoxazole derivatives exhibit a plethora of therapeutic activities, such as antiviral, antifungal, anticancer, antidepressant, anticonvulsant, and anti-inflammatory effects. Their biochemical and pharmacological studies have confirmed their effectiveness against a wide variety of microorganisms, showcasing their significant potential in medicinal chemistry (Femy Maria K.M et al., 2021).
Drug Discovery
The benzoxazole core structure is a critical pharmacophore in many medicinal compounds due to its versatile biological properties. Recent patents have highlighted the biological activities of benzoxazole derivatives, demonstrating their potential against various protein targets and diseases, with some reaching clinical trial stages. This underscores the role of benzoxazole derivatives in drug discovery, providing a foundation for developing new therapeutic agents (Wong, X., & Yeong, K. Y., 2021).
Safety and Hazards
Future Directions
The future directions for “Benzoxazole, 6-bromo-4-fluoro-2-methyl-” and similar compounds are likely to involve further exploration of their potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be used as starting points for the development of new drugs .
Mechanism of Action
Target of Action
Benzoxazole, 6-bromo-4-fluoro-2-methyl-, primarily targets various strains of bacteria and fungi . It has shown significant antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to inhibition of growth and proliferation of the microorganisms . The compound’s antimicrobial activity is comparable to ofloxacin and fluconazole .
Result of Action
The result of the action of Benzoxazole, 6-bromo-4-fluoro-2-methyl-, is the inhibition of growth and proliferation of the targeted microorganisms . This leads to its antimicrobial effects, making it a potential candidate for the development of new antimicrobial agents .
Biochemical Analysis
Biochemical Properties
Benzoxazole, 6-bromo-4-fluoro-2-methyl-, plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. It also interacts with fungal enzymes, contributing to its antifungal activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition of enzyme activity .
Cellular Effects
The effects of benzoxazole, 6-bromo-4-fluoro-2-methyl-, on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death. It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, benzoxazole, 6-bromo-4-fluoro-2-methyl-, affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, benzoxazole, 6-bromo-4-fluoro-2-methyl-, exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways. For example, the compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects. Additionally, benzoxazole, 6-bromo-4-fluoro-2-methyl-, can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoxazole, 6-bromo-4-fluoro-2-methyl-, have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of benzoxazole, 6-bromo-4-fluoro-2-methyl-, vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial and fungal growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing significant toxicity. These findings highlight the importance of optimizing the dosage to balance efficacy and safety .
Metabolic Pathways
Benzoxazole, 6-bromo-4-fluoro-2-methyl-, is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, which convert the compound into various metabolites. These metabolites can have different biological activities and can contribute to the overall pharmacological effects of the compound. The interaction of benzoxazole, 6-bromo-4-fluoro-2-methyl-, with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of benzoxazole, 6-bromo-4-fluoro-2-methyl-, within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of benzoxazole, 6-bromo-4-fluoro-2-methyl-, plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its molecular targets and exert its biological effects. For example, the accumulation of benzoxazole, 6-bromo-4-fluoro-2-methyl-, in the nucleus can enhance its ability to modulate gene expression and inhibit DNA replication .
Properties
IUPAC Name |
6-bromo-4-fluoro-2-methyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIIBJDQDIQTAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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